JAK2 Inhibitory Potency and Selectivity: Tetrahydrofuro[3,2-c]pyridine Scaffold Outperforms Tofacitinib
A 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-based derivative (compound 16h) exhibited JAK2 inhibitory activity with an IC₅₀ of 0.7 nM and >30-fold selectivity for JAK2 over JAK3, significantly exceeding the clinical pan-JAK inhibitor tofacitinib in both potency and isoform selectivity [1]. This represents a direct scaffold-level comparison: the tetrahydrofuro[3,2-c]pyridine core enables potency and selectivity that the structurally distinct tofacitinib scaffold cannot achieve. The tetrahydro saturation of the pyridine ring is critical to this activity profile; the fully aromatic furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-16-4) lacks the conformational characteristics necessary for this binding mode.
| Evidence Dimension | JAK2 inhibitory potency and JAK2/JAK3 selectivity |
|---|---|
| Target Compound Data | IC₅₀ (JAK2) = 0.7 nM; JAK2/JAK3 selectivity >30-fold (tetrahydrofuro[3,2-c]pyridine-based inhibitor 16h) |
| Comparator Or Baseline | Tofacitinib (pan-JAK inhibitor, FDA-approved for rheumatoid arthritis); JAK2/JAK3 selectivity inferior to compound 16h |
| Quantified Difference | Compound 16h exhibits superior potency (0.7 nM) and >30-fold JAK2/JAK3 selectivity vs tofacitinib |
| Conditions | In vitro JAK2 and JAK3 kinase inhibition assays; compound 16h synthesized from 4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl pyrimidin-2-amine series |
Why This Matters
Procurement of the tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid building block enables access to a scaffold with validated JAK2 selectivity advantage over the clinical benchmark tofacitinib, directly impacting kinase inhibitor lead optimization programs.
- [1] Wang Y, Chen B, He X, et al. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorg. Med. Chem. 2016;24(21):5422–5432. doi:10.1016/j.bmc.2016.08.062 View Source
